Acetylheliosupine

Übersicht

Beschreibung

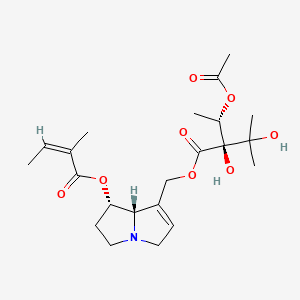

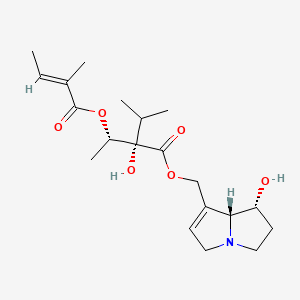

Acetylheliosupine is a natural product found in Cynoglossum officinale and Echium vulgare . It has a molecular formula of C22H33NO8 and a molecular weight of 439.5 g/mol .

Molecular Structure Analysis

The IUPAC name for Acetylheliosupine is [(7S,8S)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-[(1S)-1-acetyloxyethyl]-2,3-dihydroxy-3-methylbutanoate . The InChI and SMILES strings provide more details about its molecular structure .

Chemical Reactions Analysis

While specific chemical reactions involving Acetylheliosupine are not available, a study titled “Transformer Performance for Chemical Reactions: Analysis of Different Predictive and Evaluation Scenarios” discusses the use of machine learning models for predicting chemical reactions .

Physical And Chemical Properties Analysis

Acetylheliosupine has a molecular weight of 439.5 g/mol. It has 2 hydrogen bond donors, 9 hydrogen bond acceptors, and 11 rotatable bonds. Its exact mass and monoisotopic mass are 439.22061701 g/mol. It has a topological polar surface area of 123 Ų .

Wissenschaftliche Forschungsanwendungen

Isolation and Characterization

- Pyrrolizidine Alkaloids from Cynoglossum creticum : Acetylheliosupine was isolated from the aerial parts of Cynoglossum creticum, characterized using mass spectrometry, and 1H and 13C NMR techniques. It's one of several alkaloids isolated, indicating its natural occurrence and potential for diverse applications (El-Shazly et al., 1996).

Acetylcholinesterase Inhibitory Activity

- Pyrrolizidine Alkaloids with Acetylcholinesterase Inhibitory Activity : Acetylheliosupine exhibits inhibition activity against Acetylcholinesterase (AChE), indicating potential for therapeutic applications in neurodegenerative disorders. This bioassay-guided approach in isolating and identifying such compounds underlines their biomedical significance (Benamar et al., 2016).

Interactions with Neuroreceptors and Enzymes

- Allelochemical Activities of Pyrrolizidine Alkaloids : Acetylheliosupine, among other alkaloids, was analyzed for its interactions with neuroreceptors and acetylcholine-related enzymes. It shows significant binding activities to muscarinergic (mACh) and serotonin2 (5-HT2) receptors. Such interactions indicate potential applications in understanding and possibly treating neurological disorders (Schmeller et al., 1997).

Potential for Diverse Therapeutic Applications

- Lysine Acetylation and Bromodomains : Although not directly linked to acetylheliosupine, research on lysine acetylation provides context to understand the broader implications of acetylated compounds like acetylheliosupine in regulating chromatin structure and gene expression, potentially leading to diverse therapeutic applications (Filippakopoulos & Knapp, 2014)

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(7S,8S)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-[(1S)-1-acetyloxyethyl]-2,3-dihydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO8/c1-7-13(2)19(25)31-17-9-11-23-10-8-16(18(17)23)12-29-20(26)22(28,21(5,6)27)14(3)30-15(4)24/h7-8,14,17-18,27-28H,9-12H2,1-6H3/b13-7-/t14-,17-,18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYJPODIMQKZHJ-ZUFLKMKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)OC(=O)C)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CCN2[C@H]1C(=CC2)COC(=O)[C@]([C@H](C)OC(=O)C)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetylheliosupine | |

CAS RN |

31514-30-4 | |

| Record name | Cynoglossophine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031514304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

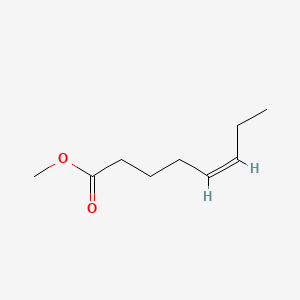

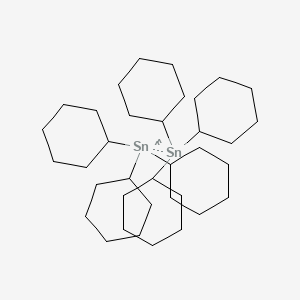

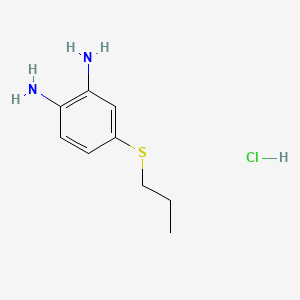

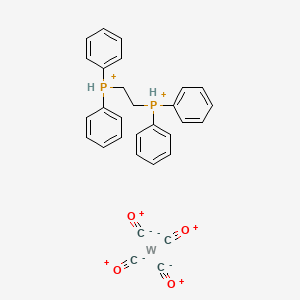

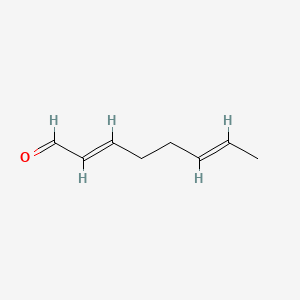

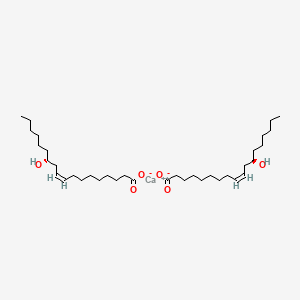

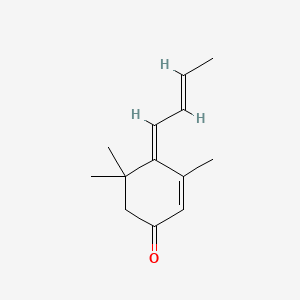

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

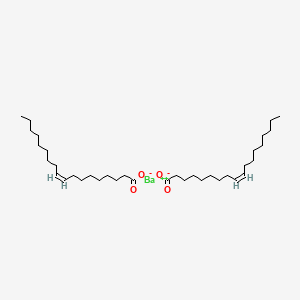

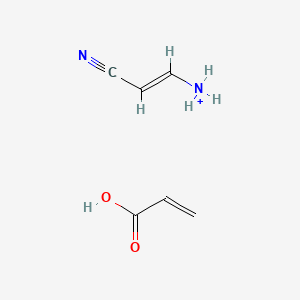

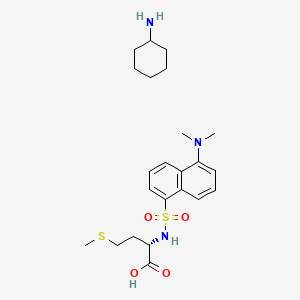

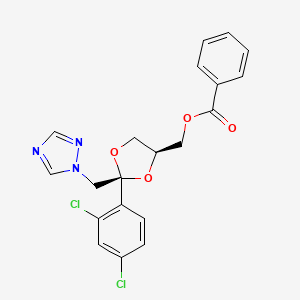

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate](/img/structure/B1609194.png)